molecular formula C4H12NO2P B14471035 (1-Aminopropyl)methylphosphinic acid CAS No. 67876-61-3

(1-Aminopropyl)methylphosphinic acid

Cat. No.: B14471035
CAS No.: 67876-61-3
M. Wt: 137.12 g/mol
InChI Key: VAVBTRPBTPCROI-UHFFFAOYSA-N
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Description

(1-Aminopropyl)methylphosphinic acid is a phosphinic acid derivative characterized by the presence of an amino group attached to a propyl chain and a methyl group bonded to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminopropyl)methylphosphinic acid typically involves the phospha-Mannich reaction. This reaction combines a phosphorus precursor, an aldehyde, and an amine. For instance, the reaction of hypophosphorous acid with secondary amines and formaldehyde in acetic acid yields aminomethylphosphinic acids in high yields . The reaction conditions are crucial, with the basicity of the amines playing a significant role in the outcome.

Industrial Production Methods: Industrial production of this compound may involve large-scale phospha-Mannich reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations are essential for efficient production.

Chemical Reactions Analysis

Types of Reactions: (1-Aminopropyl)methylphosphinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can modify the functional groups attached to the phosphorus atom.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various phosphonic and phosphinic acid derivatives, which can be further utilized in different applications.

Scientific Research Applications

(1-Aminopropyl)methylphosphinic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1-Aminopropyl)methylphosphinic acid involves its interaction with specific molecular targets. For example, it acts as an antagonist of the GABA A-ρ1 receptor, inhibiting the receptor’s activity and affecting neurotransmission . The compound’s structure allows it to bind competitively to the receptor, blocking the action of natural ligands.

Comparison with Similar Compounds

Uniqueness: (1-Aminopropyl)methylphosphinic acid is unique due to its specific structural features and its ability to interact with multiple molecular targets. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a valuable compound for scientific research and industrial use.

Properties

CAS No.

67876-61-3

Molecular Formula

C4H12NO2P

Molecular Weight

137.12 g/mol

IUPAC Name

1-aminopropyl(methyl)phosphinic acid

InChI

InChI=1S/C4H12NO2P/c1-3-4(5)8(2,6)7/h4H,3,5H2,1-2H3,(H,6,7)

InChI Key

VAVBTRPBTPCROI-UHFFFAOYSA-N

Canonical SMILES

CCC(N)P(=O)(C)O

Origin of Product

United States

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